molecular formula C19H25NO4 B000069 Bucharaine CAS No. 21059-47-2

Bucharaine

Cat. No.: B000069
CAS No.: 21059-47-2
M. Wt: 331.4 g/mol
InChI Key: PBWIOAMUZKICDN-JLHYYAGUSA-N
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Description

Bucharaine is a naturally occurring alkaloid isolated from the plant Haplophyllum bucharicum. It has the chemical structure 4-(6’-hydroxy-5’-hydroxyisopropylhept-3’-enloxy)quinol-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucharaine can be synthesized through several chemical reactions. One method involves the reaction of quinoline derivatives with specific reagents to form the desired compound. For instance, a mixture of this compound and acetyl chloride can be left for several days to yield the acetylated product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Haplophyllum bucharicum. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound .

Scientific Research Applications

Bucharaine has several applications in scientific research:

Comparison with Similar Compounds

  • Skimmianine
  • Folifine
  • Haplopine

Bucharaine’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIOAMUZKICDN-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416758
Record name Bucharaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21059-47-2
Record name Bucharaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21059-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucharaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of bucharaine and where is it found?

A1: this compound is a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum. [, , ] While its full structure elucidation is detailed in the literature [], its molecular formula is C20H23NO3. []

Q2: Can you describe a method for synthesizing this compound?

A2: One synthetic route to this compound involves reacting 4-hydroxy-2-quinolone with geranyl chloride. [] This reaction yields several products, including a geranyl ether intermediate. This intermediate can be selectively hydroxylated and mono-epoxidized to obtain this compound. []

Q3: Has the Claisen rearrangement been studied in the context of this compound?

A3: Yes, the Claisen rearrangement of both this compound and its acetonide derivative has been studied. [] Additionally, mass spectrometry studies have observed Claisen rearrangements occurring with alkoxyquinol-2-ones, which are structurally related to this compound. [, , ]

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